molecular formula C33H47N3O5 B020275 O-O-Dibenzyl-(-)-actinonin CAS No. 460754-33-0

O-O-Dibenzyl-(-)-actinonin

Cat. No. B020275
M. Wt: 565.7 g/mol
InChI Key: UAKVQDJESYHMIP-HZFRXHCASA-N
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Description

Synthesis Analysis

The synthesis of (-)-actinonin, and by extension, its derivatives like O-O-Dibenzyl-(-)-actinonin, has been accomplished through various synthetic strategies. One such method achieves synthesis in a multi-step process that involves the formation of an isoimide derivative as a key intermediate, using commercially available dimethyl maleate without the need for highly expensive reagents (Inoue et al., 2011). Another approach to dibenzyls, which could be applied to O-O-Dibenzyl-(-)-actinonin, uses nickel-catalyzed homocoupling of benzyl alcohols, indicating a versatile method for creating such compounds from more stable and readily available materials (Shu et al., 2021).

Molecular Structure Analysis

The molecular structure of dibenzyl derivatives has been extensively studied to understand their conformation and stereochemistry. For example, analysis of dibenzylamino-1-methylcyclohexanol and its isomers has provided insights into their stereochemistry, assigning configurations through NMR spectroscopy and single-crystal X-ray analysis. These studies highlight the unusual conformational behavior of these compounds in both solution-phase and the solid-state (Jones et al., 2016).

Chemical Reactions and Properties

The chemical properties of dibenzyl derivatives involve their reactivity and interactions. For instance, the synthesis of dibenzyls through nickel-catalyzed homocoupling highlights the reactivity of benzyl alcohols and their transformation into more complex structures. This process demonstrates the compounds' ability to participate in catalyzed reactions, leading to diverse molecular architectures (Shu et al., 2021).

Physical Properties Analysis

The physical properties of O-O-Dibenzyl-(-)-actinonin, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various conditions. While specific studies on O-O-Dibenzyl-(-)-actinonin's physical properties are not identified in the provided research, analogous compounds, like dibenzylammonium hydrogen maleate, have been analyzed for their hydrogen bonding patterns and crystal structures, offering insights into how similar dibenzyl derivatives might behave (Castillo et al., 2013).

Chemical Properties Analysis

The chemical properties of O-O-Dibenzyl-(-)-actinonin, including its reactivity and stability, are inferred from studies on similar compounds. Research on the synthesis and reactions of dibenzyl derivatives reveals their potential for forming complex molecular structures through catalytic and coupling reactions, indicating a broad reactivity profile that could extend to O-O-Dibenzyl-(-)-actinonin (Shu et al., 2021).

Scientific Research Applications

Antitumor Activity

O-O-Dibenzyl-(-)-actinonin has been recognized for its potential antitumor activity. Research has demonstrated that actinonin exhibits cytotoxic effects on various tumor cell lines, including human and murine leukemia and lymphoma cells. It has been shown to inhibit the growth of these cells in vitro and also exhibits antiproliferative effects. Interestingly, the inhibitory effect of actinonin was not mediated by inhibition of CD13/aminopeptidase N (APN), suggesting other mechanisms at play. Furthermore, actinonin was found to induce cell cycle arrest (G1 phase) and apoptosis in certain cell lines. Its antitumor effects were not just limited to in vitro studies; actinonin also showed dose-dependent antitumor effects in vivo, particularly in a mouse leukemia model, resulting in a survival advantage. This indicates the potential of actinonin in cancer therapy (Xu et al., 1998).

Biosynthesis and Biotechnological Potential

The understanding of actinonin's biosynthetic pathways has grown, providing insights into its potential biotechnological applications. The actinonin biosynthetic gene cluster has been identified and characterized, revealing key insights into the production process of this compound. For instance, the role of ActI, an AurF-like oxygenase, was established in the N-hydroxylation reaction, forming the hydroxamate warhead of actinonin. This understanding paves the way for further research into actinonin biosynthesis and its potential manipulation for various biotechnological applications (Wolf et al., 2018).

Herbicidal Activity and Metabolism

Actinonin's herbicidal properties have been investigated, particularly its interaction with plants. It has been established as a potent inhibitor of the cotranslational protein processing enzyme peptide deformylase, exhibiting both pre- and post-emergence herbicidal activity. However, actinonin is rapidly metabolized by plants, which limits its herbicidal efficacy. Research has identified the metabolic pathways of actinonin in plants, revealing how it is modified and degraded, which ultimately reduces its effectiveness as a herbicide. This knowledge is crucial for designing and synthesizing more effective actinonin analogues for herbicidal use (Hou et al., 2006).

Therapeutic Potential and Nanoparticle Encapsulation

The therapeutic potential of actinonin has been extended by incorporating it into nano-delivery systems, particularly for the treatment of lung cancer. Actinonin has shown anti-cancerous properties in various cancer types, but its low bioavailability and potential systemic toxicity limit its application. Nanoparticle encapsulation, specifically using human serum albumin nanoparticles, has been explored to overcome these limitations. This approach enhances the therapeutic efficacy of actinonin, ensuring sustained release and prolonged half-life, which results in comparable therapeutic efficacy to the free drug. This nanoencapsulation method holds great promise in improving the anti-cancerous activity of actinonin against lung adenocarcinoma (Ahlawat et al., 2022).

properties

IUPAC Name

(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKVQDJESYHMIP-HZFRXHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458216
Record name O-O-Dibenzyl-(-)-actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-O-Dibenzyl-(-)-actinonin

CAS RN

460754-33-0
Record name O-O-Dibenzyl-(-)-actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The coupling of fragment A and B is comprised of the following steps: (a) a solution of 14 in dimethylformide or any suitable solvent is treated with triethylamine followed by a solution of 8 in dimethylformamide or any suitable solvent to yield 3-(1-(2-(S)-benzyloxymethylpyrrolidine-1-carbonyl)-2-(S)-methylpropyl-carbamoyl)-octanoic acid tert-butyl ester 15; (b) treatment of 15 in dichloromethane with trifluoroacetic acid to yield 3-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl carbamoyl)-octanoic acid 16; (c) treatment of a solution 16 and hydroxysuccinamide 7 with dicyclohexylcarbodiimide or any suitable imide to afford 3-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester 17; (d) fragment C is introduced by treatment of a suspension of O-benzylhydroxyamine hydrochloride 18 in dimethylformamide with triethylamine followed by a solution of 17 in dimethylformamide to afford N4-benzyloxy-N1-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl)-2-pentyl-succinamide 19. (f) hydrogenating 19 with hydrogen gas and palladium hydroxide in activated carbon wherein actinonin 1 is thereby formed (Scheme 4, FIG. 3C).
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Synthesis routes and methods II

Procedure details

The synthesis is comprised of the following steps: (a) a solution of 2-(S)-methylpyrrolidine hydrobromide 20 in dimethylformamide is treated with triethylamine followed by a solution of 2-tert-butoxycarbonylamino-3-methylbutyric acid 2,5-dioxo-pyrrolidin-1-yl 12 in dimethylformamide to yield (1-(2-methylpyrrolidine-1-carbonyl)-2-methyl-propyl)-carbamic acid tert-butyl ester 21; which is then (b) dissolved in methylene chloride, or any suitable solvent, and treated with trifluoroacetic acid to yield 2-amino-1-(2-methylpyrrolidin-1-yl)-3-methylbutan-1-one 22; (c) a solution of 22 in dimethylformamide is treated with triethylamine followed by a solution of 8 in dimethylformamide to yield 3-(1-(2-(S)-methylpyrrolidine-1-carbonyl)-2-(S)-methylpropyl-carbamoyl)-octanoic acid tert-butyl ester 23; (d) treatment of 23 in dichloromethane with trifluoroacetic acid to yield 3-(1-(2-methyl-pyrrolidine-1-carbonyl)-2-methyl-propylcarbamoyl)-octanoic acid 24; (e) treatment of a solution 24 and hydroxysuccinamide 7 with dicyclohexylcarbodiimide to afford 3-(1-(2-methyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester 25; (f) treatment of a suspension of O-benzylhydroxyamine hydrochloride 18 in dimethylformamide with triethylamine followed by a solution of 25 in dimethylformamide to afford N4-benzyloxy-N1-(1-(2-benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl)-2-pentyl-succinamide 26. (g) hydrogenating 26 with hydrogen gas and palladium in activated carbon wherein N4-hydroxy-N1-(1-(2-methyl-pyrrolidine-1-carbonyl)-3-methyl-propyl)-2-pentyl-succinamide 27 is thereby formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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